Ethyl (1S,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate
Overview
Description
The compound contains a tert-butoxycarbonyl group, which is a common protecting group in organic chemistry . It’s used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Synthesis Analysis
Tertiary butyl esters, like the tert-butoxycarbonyl group in this compound, can be introduced into a variety of organic compounds using flow microreactor systems . This method is efficient, versatile, and sustainable .Molecular Structure Analysis
The tert-butoxycarbonyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 .Chemical Reactions Analysis
The unique reactivity pattern of the crowded tert-butyl group is highlighted by its use in chemical transformations . It’s also relevant in biosynthetic and biodegradation pathways .Scientific Research Applications
Ethylene and Its Precursors in Plant Biology
- Role of Ethylene Precursors : Ethylene, a simple two-carbon atom molecule, significantly affects plant biology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), suggests that ACC's role might be underestimated beyond being just an ethylene precursor. ACC is involved in various biological processes, including plant growth, stress response, and signaling mechanisms, indicating a complex interaction within plant physiology that could parallel the research interest in the specified compound (B. V. D. Poel & D. Straeten, 2014).
Biodegradation and Environmental Impact
- Biodegradation of Gasoline Ethers : Studies on the biodegradation and environmental fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) provide insights into microbial degradation processes in soil and groundwater. This research is crucial for understanding how similar compounds might interact with the environment and the potential for bioremediation strategies (S. Thornton et al., 2020).
Ethylene Action Inhibition in Postharvest Applications
- Inhibition of Ethylene Perception : The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has been extensively researched for its effects on fruits and vegetables. It's used to investigate ethylene's role in ripening and senescence and as a technology to maintain product quality. This application is relevant to the broader study of ethylene and its analogs in agricultural sciences (C. Watkins, 2006).
Future Directions
Properties
IUPAC Name |
ethyl (1S,2R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)/t9-,13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWAMLYKLZSGPE-ZANVPECISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@@H]1C=C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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